3-(Pentafluorosulfur)-DL-phenylalanine
Overview
Description
3-(Pentafluorosulfur)-DL-phenylalanine: is a synthetic amino acid derivative characterized by the presence of a pentafluorosulfur group attached to the phenyl ring of phenylalanine. This compound is of interest due to its unique chemical properties, which include high stability, lipophilicity, and strong electron-withdrawing characteristics. These properties make it a valuable candidate for various applications in medicinal chemistry, agrochemicals, and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluorosulfur)-DL-phenylalanine typically involves the introduction of the pentafluorosulfur group to the phenylalanine molecule. One common method is the direct fluorination of aromatic thiols or diaryl disulfides, which are converted to arylsulfur chlorotetrafluorides. Subsequent fluorination yields arylsulfur pentafluorides . Another approach involves the coupling of commercially available 3-(pentafluorosulfur)benzylamine with phenylalanine derivatives under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The use of catalysts and controlled reaction environments ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Pentafluorosulfur)-DL-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the pentafluorosulfur group to other sulfur-containing functionalities.
Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atoms with other nucleophiles such as oxygen, sulfur, or nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium hydroxide in polar solvents facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, reduced sulfur compounds, and substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-(Pentafluorosulfur)-DL-phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique properties make it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential use in modifying proteins and peptides to enhance their stability and bioavailability. It is also explored for its role in enzyme inhibition and as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its strong electron-withdrawing properties can enhance the binding affinity of drugs to their targets, improving efficacy.
Industry: The compound finds applications in the development of agrochemicals, where its stability and lipophilicity contribute to the effectiveness of pesticides and herbicides. It is also used in the production of advanced materials with unique physical and chemical properties .
Mechanism of Action
The mechanism of action of 3-(Pentafluorosulfur)-DL-phenylalanine involves its interaction with molecular targets through its pentafluorosulfur group. This group acts as a strong electron-withdrawing moiety, influencing the electronic environment of the molecule and enhancing its reactivity. The compound can form stable complexes with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-DL-phenylalanine
- 3-(Pentafluorosulfur)benzylamine
- 4-(Pentafluorosulfur)benzylamine
Comparison: Compared to 3-(Trifluoromethyl)-DL-phenylalanine, 3-(Pentafluorosulfur)-DL-phenylalanine exhibits stronger electron-withdrawing properties and higher stability. The pentafluorosulfur group provides greater lipophilicity and resistance to metabolic degradation, making it more suitable for applications requiring prolonged activity and stability .
Properties
IUPAC Name |
2-amino-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F5NO2S/c10-18(11,12,13,14)7-3-1-2-6(4-7)5-8(15)9(16)17/h1-4,8H,5,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQSFTLJODGXCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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